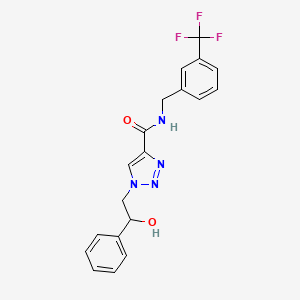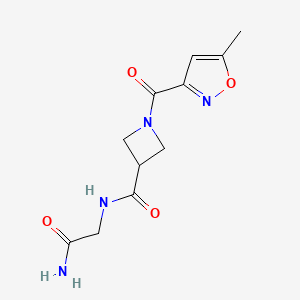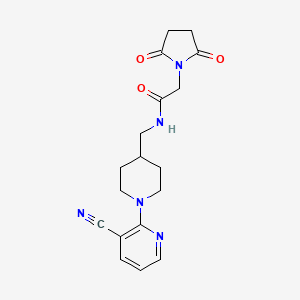![molecular formula C23H19ClN6O2 B2765308 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207020-84-5](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . Compounds in this class have been studied for their potential as anticancer agents , inhibitors of certain enzymes , and their DNA intercalation activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their biological activities . The synthesis usually involves multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in the triazole ring and one nitrogen atom in the pyrazine ring .Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonism
This compound can be functionalized to target adenosine receptors, which are crucial in numerous physiological processes. Antagonists for these receptors have therapeutic potential in treating conditions like Parkinson’s disease, cardiac arrhythmias, and even certain types of cancer . By modifying the compound with reactive linkers, it can be used to develop multi-target ligands, receptor probes, and contribute to drug delivery systems.
c-Met Kinase Inhibition
The structural analogs of this compound have shown promise as c-Met kinase inhibitors . c-Met is a protein that, when aberrantly activated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met can potentially be used in cancer therapy, particularly in cases where tumors show overexpression or mutation of this kinase.
DNA Intercalation
Compounds with similar frameworks have been designed to intercalate with DNA, which is a strategy employed by certain anticancer drugs . By inserting themselves between the base pairs of DNA, these compounds can disrupt the replication and transcription processes, leading to cell death, particularly in rapidly dividing cancer cells.
Antimicrobial Activity
Derivatives of this compound have been assessed for their antibacterial and antifungal activities . The ability to interfere with microbial DNA makes it a candidate for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.
Diagnostic Applications
The compound’s derivatives can be used to create diagnostic systems, particularly in identifying and targeting specific adenosine receptors . This application is valuable in both research settings and clinical diagnostics, where precise detection of molecular targets is essential.
Theranostic Systems
The compound’s framework is suitable for developing theranostic systems—combined therapeutic and diagnostic systems . These systems are particularly useful in personalized medicine, where a single agent can be used to diagnose, deliver therapy, and monitor the response to treatment.
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one ring system followed by the addition of the 4-ethylphenylacetamide group.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylhydrazine by reacting 4-chlorobenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one by reacting ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of sodium ethoxide.", "Step 3: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid by reacting pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with acetic anhydride and sulfuric acid.", "Step 4: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide by reacting 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 4-ethylphenylamine in the presence of sodium nitrite, sodium azide, and sodium hydroxide." ] } | |
Número CAS |
1207020-84-5 |
Nombre del producto |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide |
Fórmula molecular |
C23H19ClN6O2 |
Peso molecular |
446.9 |
Nombre IUPAC |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-2-15-3-9-18(10-4-15)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,31) |
Clave InChI |
GIIHIEQHLHMXJT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)

![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)


![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)